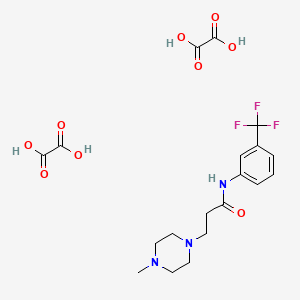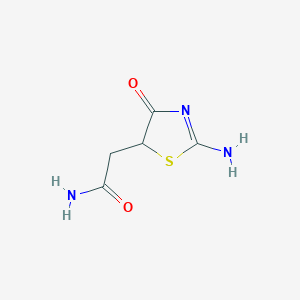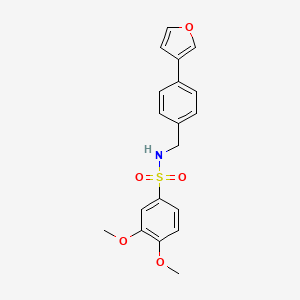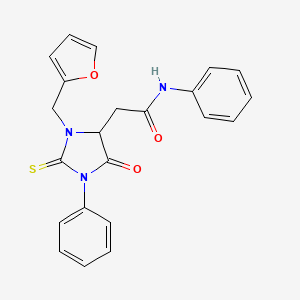
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate” is a complex organic molecule that contains several interesting functional groups . It has an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring is a thiophen group, which is a five-membered ring containing four carbon atoms and a sulfur atom. The molecule also contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains several heterocyclic rings (rings that contain atoms other than carbon, such as nitrogen, oxygen, or sulfur). These rings are likely to influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The presence of multiple heterocycles in the molecule suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the isoxazole, thiophen, and thiazole rings could influence its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Herbicidal Activities
Research by Fu-b (2014) delved into the synthesis of a novel compound involving isoxazole and thiazole moieties, demonstrating significant herbicidal activities against specific plant species. This study highlights the potential agricultural applications of such compounds, leveraging their ability to inhibit unwanted plant growth effectively (Liang Fu-b, 2014).
Tautomerism and Spectroscopic Studies
Investigations into the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazoles, were conducted by Boulton and Katritzky (1961). Their research provides foundational knowledge on the behavior of isoxazole derivatives in different solvents, essential for understanding the chemical properties and potential applications of these compounds in drug development and materials science (A. Boulton & A. Katritzky, 1961).
Novel Compounds Synthesis
Rajanarendar, Karunakar, and Ramu (2006) explored the synthesis of novel compounds incorporating isoxazolyl and thiazole groups, illustrating the versatility of these moieties in creating pharmacologically relevant structures. Such research underscores the potential for developing new therapeutic agents based on these heterocyclic frameworks (E. Rajanarendar, D. Karunakar, & K. Ramu, 2006).
Structural and Computational Studies
Further research into the structural and computational analysis of thiophene and isoxazole derivatives, such as the work by Mabkhot et al. (2017), demonstrates the potential of these compounds in medicinal chemistry. Their study involved synthesizing thiophene-containing compounds and evaluating their antimicrobial activities, indicating the broad spectrum of biological activities these compounds can exhibit (Y. Mabkhot et al., 2017).
Anti-Tumor Agents
Gomha, Edrees, and Altalbawy (2016) synthesized a new series of compounds incorporating the thiophene moiety, showing potent anti-tumor activities. This study exemplifies the therapeutic potential of thiophene derivatives in cancer treatment, offering a promising avenue for developing novel oncology drugs (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-8-13(21-9(2)15-8)14(17)18-7-10-6-11(19-16-10)12-4-3-5-20-12/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCQZZWNHYVNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2721530.png)
![2-[3-(2-methylpropyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl]acetic acid](/img/structure/B2721531.png)


![2-[(4-Bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2721535.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2721538.png)


![2-(4-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2721544.png)



![3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2721553.png)